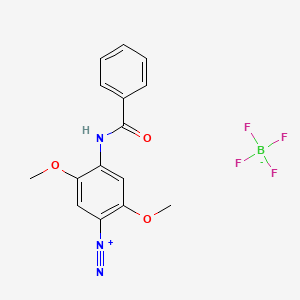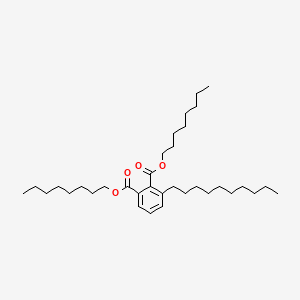
Magnesium;tellurite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium tellurium trioxide is an inorganic compound composed of magnesium, tellurium, and oxygen It is a relatively rare compound with unique properties that make it of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium tellurium trioxide can be synthesized through the reaction of magnesium oxide with tellurium trioxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired compound. The general reaction is as follows: [ \text{MgO} + \text{TeO}_3 \rightarrow \text{MgTeO}_3 ]
Industrial Production Methods: Industrial production of magnesium tellurium trioxide involves the controlled heating of magnesium oxide and tellurium trioxide in a furnace. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium tellurium trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Magnesium tellurium trioxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where magnesium or tellurium is replaced by another element.
Applications De Recherche Scientifique
Magnesium tellurium trioxide has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and applications in medical research.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which magnesium tellurium trioxide exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique crystalline structure allows it to interact with other molecules in specific ways, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Magnesium tellurium trioxide can be compared with other similar compounds, such as:
Magnesium oxide: A simpler compound with different chemical properties and applications.
Tellurium trioxide: Shares some similarities but differs in its reactivity and applications.
Magnesium telluride: Another magnesium-tellurium compound with distinct properties.
Uniqueness: Magnesium tellurium trioxide is unique due to its specific combination of magnesium, tellurium, and oxygen, which imparts it with distinctive chemical and physical properties
Propriétés
Formule moléculaire |
MgO3Te |
|---|---|
Poids moléculaire |
199.9 g/mol |
Nom IUPAC |
magnesium;tellurite |
InChI |
InChI=1S/Mg.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clé InChI |
ZMFAQAWEXLAGAM-UHFFFAOYSA-L |
SMILES canonique |
[O-][Te](=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)






![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
